

# Methyl Crotonate: A Comprehensive Technical Guide for Advanced Synthesis

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## Compound of Interest

Compound Name: Methyl crotonate

Cat. No.: B098900

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This guide provides an in-depth exploration of **methyl crotonate** (CAS No: 623-43-8), a versatile  $\alpha,\beta$ -unsaturated ester, tailored for researchers, chemists, and professionals in drug development and materials science. We will move beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and application, emphasizing the causal relationships that govern its chemical behavior and utility.

## Core Molecular and Physical Characteristics

**Methyl crotonate**, systematically named methyl (E)-but-2-enoate, is a foundational building block in organic synthesis. Its reactivity is dominated by the interplay between the electron-withdrawing ester functionality and the carbon-carbon double bond, rendering it an excellent Michael acceptor and a valuable dienophile in cycloaddition reactions.

Table 1: Physicochemical Properties of **Methyl Crotonate**

Property	Value	Source(s)
CAS Number	623-43-8	[1][2][3]
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sub>2</sub>	[2][3][4]
Molecular Weight	100.12 g/mol	[2][3][4]
Appearance	Colorless to pale yellow liquid	[1][3]
Odor	Characteristic fruity odor	[1]
Boiling Point	118-121 °C	[3][5]
Density	~0.944 g/mL at 25 °C	[5]
Refractive Index (n <sup>20</sup> /D)	~1.423	
Flash Point	-1 °C (30.2 °F) - closed cup	[6]
Solubility	Soluble in organic solvents (ethanol, ether); limited solubility in water.	[1]

## Synthesis and Purification: A Protocol Deep Dive

The most common and industrially viable method for synthesizing **methyl crotonate** is the Fischer esterification of crotonic acid with methanol, catalyzed by a strong acid. The choice of catalyst and reaction conditions is critical for driving the equilibrium towards the product and achieving high yield.

### Protocol: Acid-Catalyzed Esterification of Crotonic Acid

This protocol describes a standard lab-scale synthesis. The key principle is the removal of water, a byproduct, to shift the reaction equilibrium to favor ester formation, in accordance with Le Châtelier's principle.

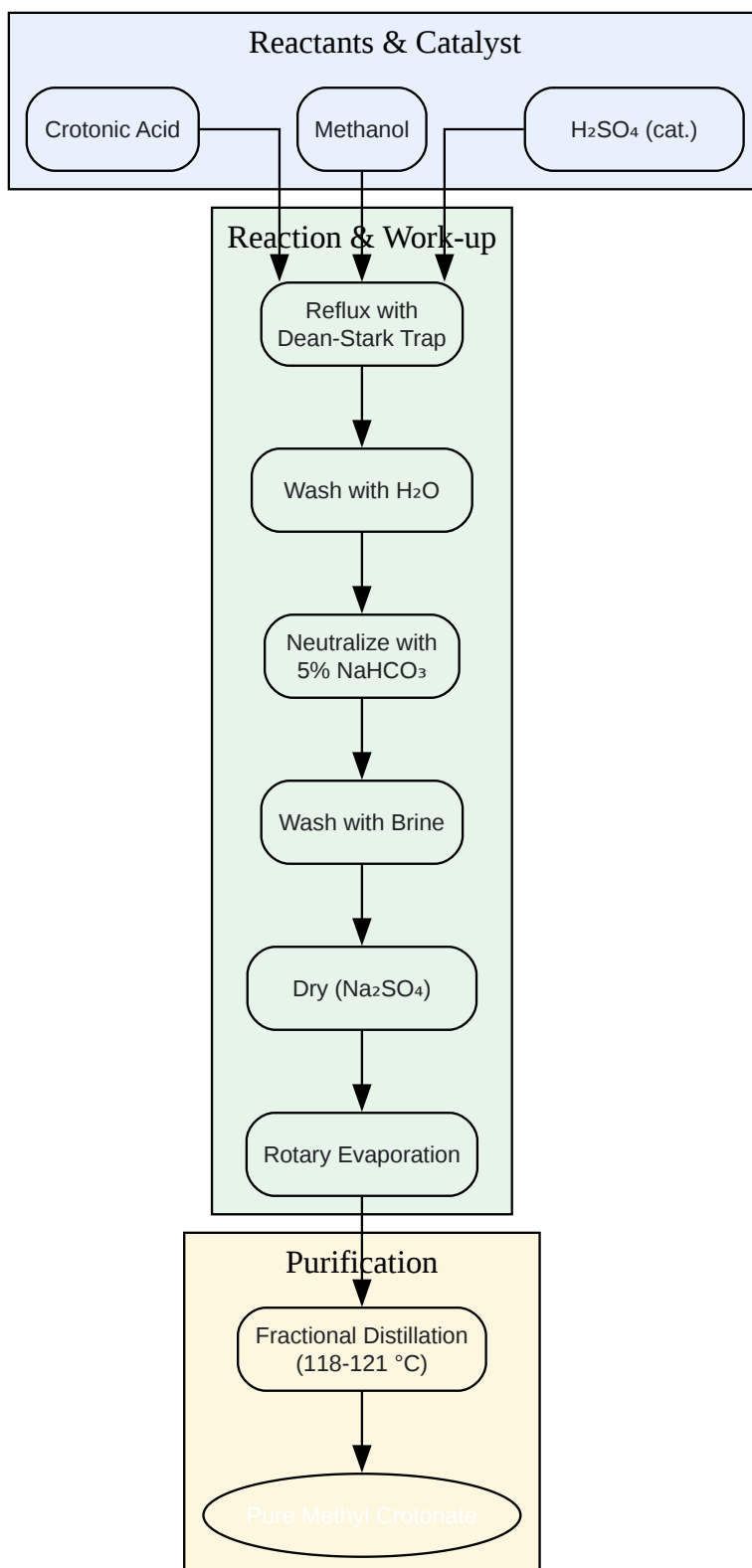
#### Step-by-Step Methodology:

- **Reactor Setup:** To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add crotonic acid (86.1 g, 1.0 mol)

and methanol (160 mL, ~4.0 mol).

- **Catalyst Addition:** While stirring, cautiously add concentrated sulfuric acid (5 mL) as the catalyst. Rationale: Sulfuric acid protonates the carbonyl oxygen of the crotonic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
- **Reaction & Water Removal:** Add a solvent such as toluene or cyclohexane (~100 mL) to form an azeotrope with water. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, providing a direct visual indicator of reaction progress. Continue reflux until no more water is collected (typically 3-5 hours).
- **Work-up and Neutralization:** Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel and wash with water (2 x 100 mL) to remove excess methanol and sulfuric acid. Subsequently, wash with a 5% sodium bicarbonate solution (100 mL) until effervescence ceases to neutralize any remaining acid.  
Trustworthiness Check: Confirm the aqueous layer is neutral or slightly basic with pH paper. Finally, wash with brine (100 mL) to aid in the separation of the organic layer.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
- **Purification:** The crude **methyl crotonate** is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 118-121 °C.<sup>[7][8]</sup>

Diagram 1: Synthesis Workflow via Fischer Esterification



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Caption: Workflow for the synthesis and purification of **methyl crotonate**.

## Core Reactivity and Mechanistic Insights

The dual functionality of **methyl crotonate** is the cornerstone of its synthetic utility. Its conjugated system allows for 1,4-conjugate additions (Michael reactions) and participation in various cycloadditions.

### The Michael Addition: A Workhorse Reaction

**Methyl crotonate** is a classic Michael acceptor. The reaction involves the 1,4-addition of a nucleophile (the Michael donor) to the  $\alpha,\beta$ -unsaturated ester. This reaction is fundamental for carbon-carbon bond formation.

- Mechanism: The reaction is typically base-catalyzed. The base abstracts a proton from the Michael donor to form a resonance-stabilized enolate. This enolate then attacks the  $\beta$ -carbon of **methyl crotonate**. The resulting enolate intermediate is then protonated to yield the 1,4-adduct.
- Expert Insight: The choice of solvent and base is critical. Aprotic polar solvents like THF or DMF often facilitate the reaction. For less acidic donors, stronger bases like LDA or NaH are required. Lipases, such as Lipase B from *Candida antarctica*, have also been employed to catalyze Michael additions with high chemoselectivity, a key consideration in complex molecule synthesis.[6][7]

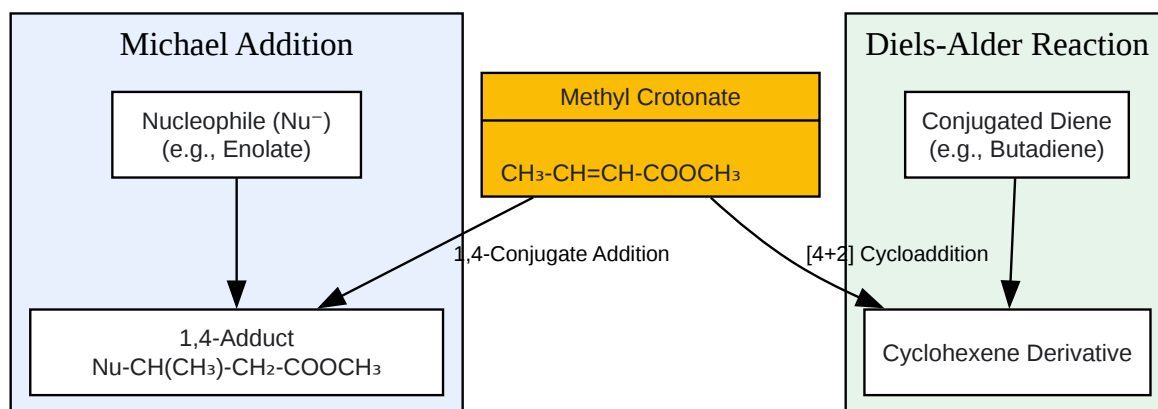
### Diels-Alder and Other Cycloadditions

As a dienophile, **methyl crotonate** can react with conjugated dienes to form six-membered rings. The electron-withdrawing ester group activates the double bond for this [4+2] cycloaddition. This reaction is a powerful tool for constructing complex cyclic systems found in many natural products and pharmaceutical agents.[3]

### Vinylogous Aldol Reactions

**Methyl crotonate** can participate in vinylogous aldol reactions, where the enolate adds to an aldehyde not at the  $\alpha$ -carbon, but at the  $\gamma$ -carbon through the conjugated  $\pi$ -system. This reaction has been effectively catalyzed by bulky Lewis acids like aluminum tris(2,6-di-2-naphthylphenoxide), enabling the synthesis of complex polyketide structures.[5][6]

Diagram 2: Key Reaction Pathways of **Methyl Crotonate**



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Caption: Core reactivity of **methyl crotonate** as a Michael acceptor and dienophile.

## Applications in Research and Drug Development

**Methyl crotonate**'s value extends beyond a simple laboratory reagent; it is a key intermediate in the synthesis of high-value molecules.

- **Pharmaceutical Intermediates:** It serves as a starting material for a wide array of complex molecules. For instance, it was used as a key reagent in the total synthesis of the phytotoxins solanapyrone D and E.[5][6][7] Its derivatives are precursors for compounds investigated as tyrosine kinase inhibitors for anti-tumor applications.[9]
- **Polymer Science:** As a monomer, **methyl crotonate** can be polymerized or copolymerized to create materials with specific properties. Its inclusion in polymer chains can enhance flexibility and durability, making it useful in the formulation of coatings, adhesives, and sealants.[3]
- **Flavors and Fragrances:** Due to its fruity aroma, **methyl crotonate** is used in the formulation of flavors and fragrances.[3] However, it is important to note that the International Fragrance Association (IFRA) has prohibited its use as a fragrance ingredient due to dermal sensitization concerns.[10]

## Analytical Characterization

Confirming the identity and purity of synthesized **methyl crotonate** is paramount. A combination of spectroscopic methods provides a definitive analytical fingerprint.

Table 2: Spectroscopic Data for **Methyl Crotonate**

Technique	Key Features and Expected Values
<sup>1</sup> H NMR	(CDCl <sub>3</sub> , 400 MHz): $\delta \approx 6.95$ (dq, 1H, H-3), $\delta \approx 5.85$ (dq, 1H, H-2), $\delta \approx 3.70$ (s, 3H, -OCH <sub>3</sub> ), $\delta \approx 1.88$ (dd, 3H, -CH <sub>3</sub> ). The large coupling constant between H-2 and H-3 (~16 Hz) is characteristic of the trans (E) configuration. <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>
<sup>13</sup> C NMR	(CDCl <sub>3</sub> , 100 MHz): $\delta \approx 166$ (C=O), $\delta \approx 145$ (C-3), $\delta \approx 122$ (C-2), $\delta \approx 51$ (-OCH <sub>3</sub> ), $\delta \approx 18$ (-CH <sub>3</sub> ).
IR Spectroscopy	Strong C=O stretch for the $\alpha,\beta$ -unsaturated ester at ~1720-1730 cm <sup>-1</sup> , C=C stretch at ~1655 cm <sup>-1</sup> , and C-O stretches at ~1170-1200 cm <sup>-1</sup> . <a href="#">[14]</a>
Mass Spectrometry (EI)	Molecular ion (M <sup>+</sup> ) at m/z = 100. Key fragments at m/z = 69 ([M-OCH <sub>3</sub> ] <sup>+</sup> ) and m/z = 41. <a href="#">[15]</a>

## Safety and Handling

As a highly flammable and irritating chemical, proper handling of **methyl crotonate** is essential for laboratory safety.

- Hazards: It is a highly flammable liquid and vapor (Category 2).[\[2\]](#)[\[6\]](#) It causes serious eye irritation and may cause skin irritation.[\[2\]](#)[\[16\]](#)
- Handling: Work in a well-ventilated area or a chemical fume hood.[\[16\]](#) Use spark-proof tools and ground all equipment when transferring. Avoid contact with skin, eyes, and clothing.[\[17\]](#)
- Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a flame-retardant lab coat.[\[6\]](#)[\[17\]](#)

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from heat, sparks, open flames, and incompatible materials like strong acids, bases, and oxidizing agents.[\[2\]](#)[\[16\]](#)
- Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[\[2\]](#)

This guide provides a robust framework for understanding and utilizing **methyl crotonate**. By grasping the principles behind its synthesis, reactivity, and handling, researchers can confidently and safely leverage this versatile chemical for scientific innovation.

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